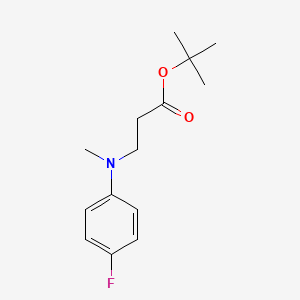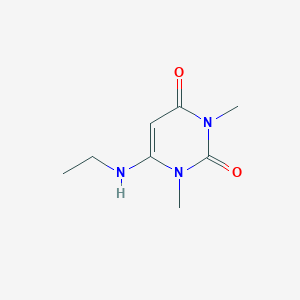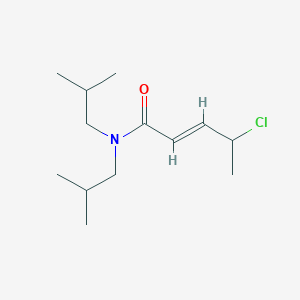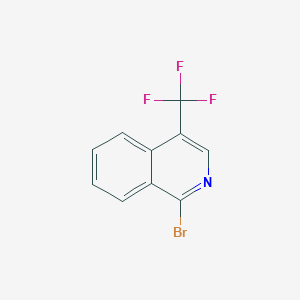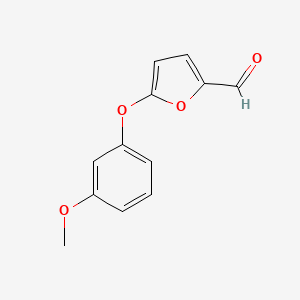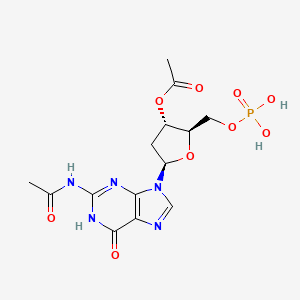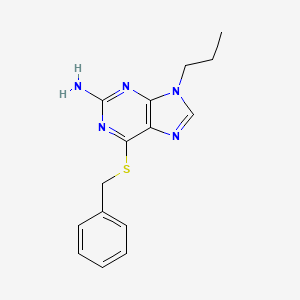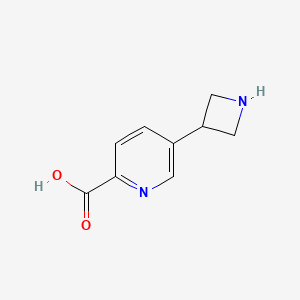
5-(Azetidin-3-yl)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Azetidin-3-yl)picolinic acid is a compound that features a picolinic acid moiety attached to an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)picolinic acid typically involves the formation of the azetidine ring followed by its attachment to the picolinic acid moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Another approach includes the use of the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition to yield the target functionalized azetidines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
化学反応の分析
Types of Reactions
5-(Azetidin-3-yl)picolinic acid can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines.
科学的研究の応用
5-(Azetidin-3-yl)picolinic acid has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
作用機序
The mechanism of action of 5-(Azetidin-3-yl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to zinc finger proteins, altering their structure and function . This interaction can disrupt zinc binding, inhibiting the function of these proteins and affecting various biological pathways .
類似化合物との比較
Similar Compounds
Picolinic acid: A pyridine carboxylate metabolite of tryptophan with similar structural features.
Azetidine derivatives: Compounds containing the azetidine ring, such as azetidine amino acid derivatives.
Uniqueness
5-(Azetidin-3-yl)picolinic acid is unique due to the combination of the azetidine ring and picolinic acid moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H10N2O2 |
|---|---|
分子量 |
178.19 g/mol |
IUPAC名 |
5-(azetidin-3-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)8-2-1-6(5-11-8)7-3-10-4-7/h1-2,5,7,10H,3-4H2,(H,12,13) |
InChIキー |
URRRKRYVIWEPLC-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=CN=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





